

7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline literature review

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Compound of Interest

Compound Name:	7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
Cat. No.:	B1586242

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An In-depth Technical Guide to **7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline**, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, analytical characterization, and potential biological activities, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.^[1] The specific compound, **7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline**, combines three critical pharmacophoric elements: the 7-chloroquinoline core, a 4-hydroxy group, and a 2-trifluoromethyl group.

- 7-Chloroquinoline Core: This moiety is famously present in the antimalarial drug chloroquine and has been extensively studied for its antiproliferative and antimalarial effects.^[1] The

chlorine atom at the 7-position is often crucial for activity.

- 4-Hydroxy Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, playing a key role in binding to biological targets.^[2] It exists in tautomeric equilibrium with its keto form, 7-chloro-2-(trifluoromethyl)quinolin-4(1H)-one.
- 2-(Trifluoromethyl) Group: The incorporation of a trifluoromethyl (CF₃) group is a common strategy in modern drug design.^[3] This highly electronegative group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and lipophilicity.

This guide will synthesize available data on related compounds to provide a robust framework for working with this specific, highly functionalized quinoline derivative.

Physicochemical and Structural Properties

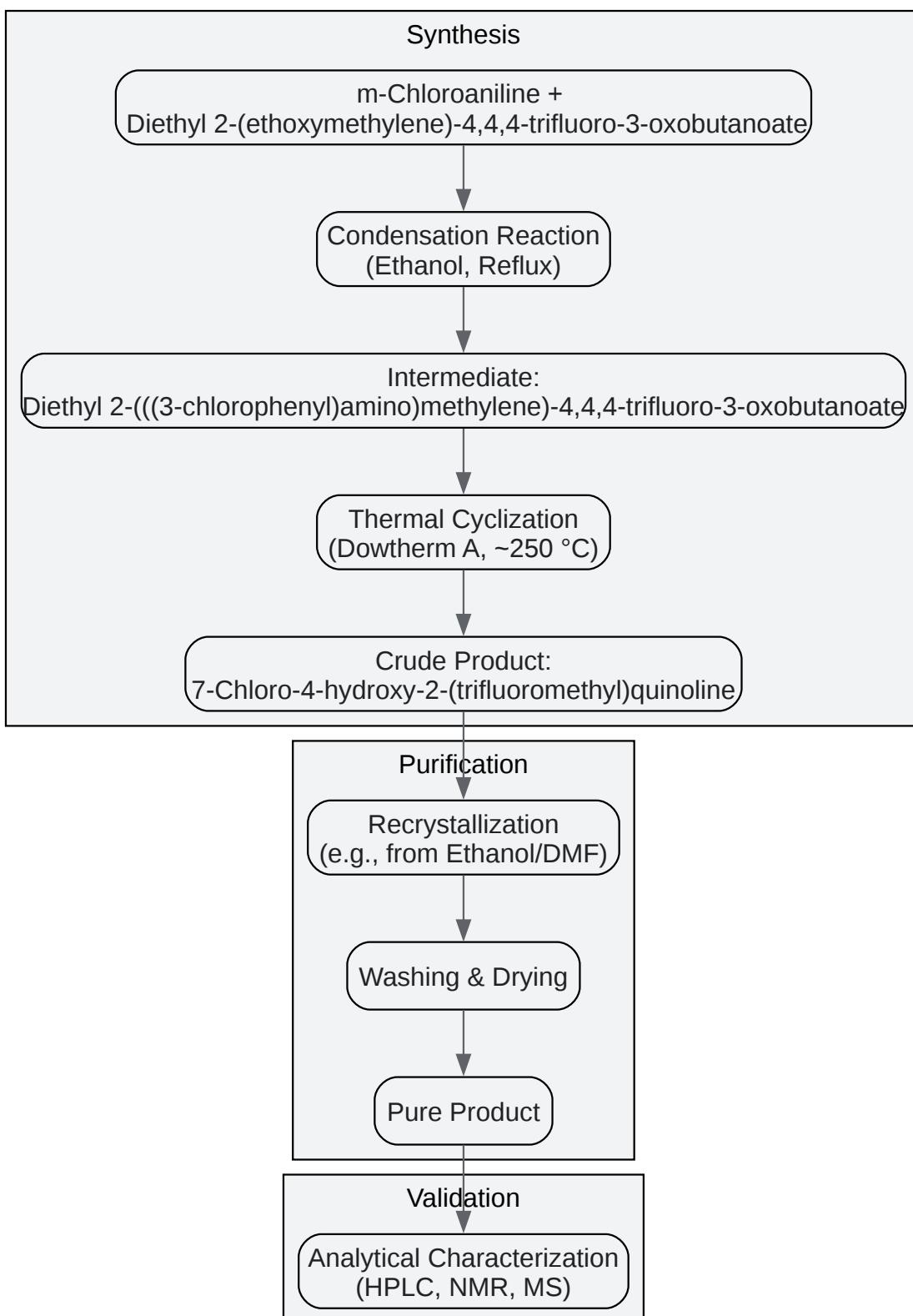
A clear understanding of a compound's physical and chemical properties is fundamental for its application in research. The key identifiers and properties for **7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline** are summarized below.

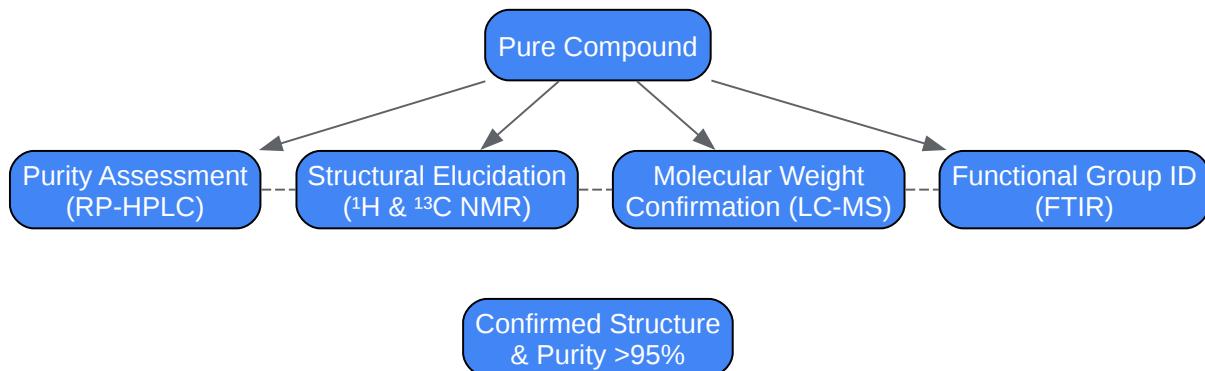
Property	Value	Source
CAS Number	57124-20-6	[4]
Molecular Formula	C ₁₀ H ₅ ClF ₃ NO	[4]
Molecular Weight	247.61 g/mol	[4]
Physical Form	Solid	[5]
Purity	Typically ≥97%	[4] [5]
Melting Point	>280 °C	[4]
InChI Key	ZJZPFKHDYBYBO- UHFFFAOYSA-N	[5]
Storage	Inert atmosphere, room temperature	[5]

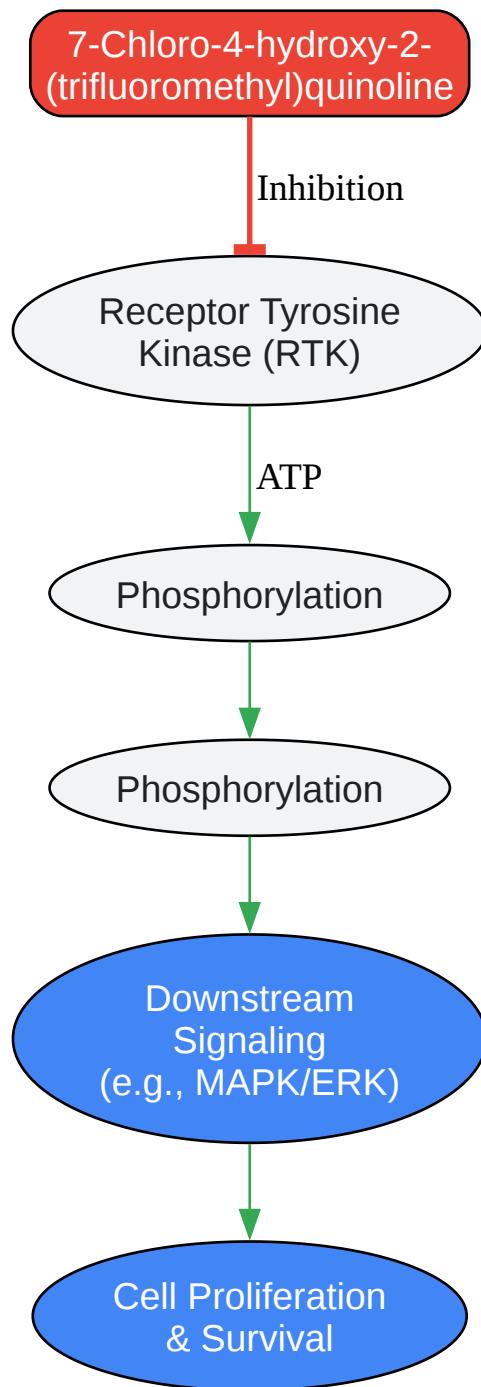
Synthesis and Purification Workflow

While a specific, peer-reviewed synthesis for **7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline** is not readily available, a highly plausible route can be designed based on the well-established Gould-Jacobs reaction, which is used for synthesizing 4-hydroxyquinolines. This approach involves the reaction of an aniline with an ethoxymethylenemalonate derivative followed by thermal cyclization.

Diagram: Proposed Synthetic Workflow







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